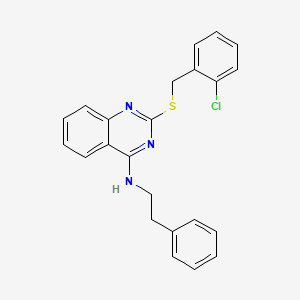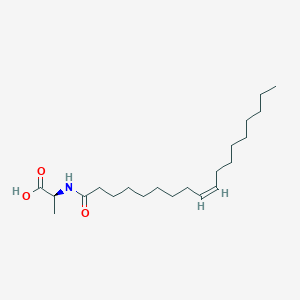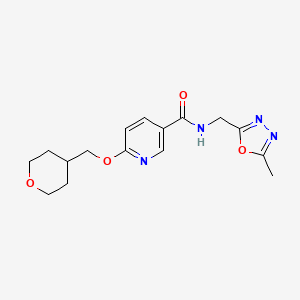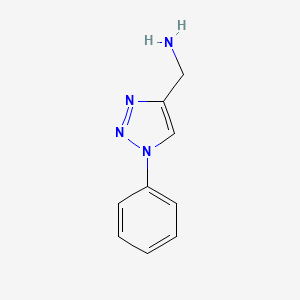
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This compound also contains a thiophene moiety, a five-membered heteroaromatic compound containing a sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring linked to a thiophene moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene moiety is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the properties of the pyrrolidine and thiophene moieties. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Discovery and Development of Kinase Inhibitors
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide represents a class of compounds that have been explored for their potential as kinase inhibitors. Research has identified potent and selective Met kinase inhibitors within this chemical framework, demonstrating their utility in targeting the Met kinase superfamily. This has led to advancements into phase I clinical trials for compounds demonstrating significant tumor stasis in xenograft models, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Antibacterial and Antifungal Activities
Compounds structurally related to N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide have shown antibacterial and antifungal activities. Studies on thiophene-3-carboxamide derivatives have revealed their efficacy against various microbial strains, including those resistant to traditional antibiotics. This includes the inhibition of methicillin-resistant Staphylococcus aureus strains and Mycobacterium tuberculosis, showcasing their potential as novel antimicrobial agents (Goněc et al., 2015).
Electrochromic Materials
Research into dithienylpyrroles-based electrochromic polymers, which share a similar thiophene core structure with N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide, indicates their application in high-contrast electrochromic devices. These materials exhibit significant changes in coloration upon electrical stimulation, making them suitable for use in smart windows, displays, and other electrochromic applications (Su et al., 2017).
Corrosion Inhibitors
Thiazole-based pyridine derivatives, structurally akin to N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)thiophene-3-carboxamide, have been investigated as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiency, which increases with concentration and decreases with temperature, positions them as promising candidates for protecting steel surfaces from corrosion, thus extending the lifespan of metal structures in harsh environments (Chaitra et al., 2016).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its therapeutic potential and the development of novel structural prototypes with more effective pharmacological activity . The design and discovery of new drug molecules that overcome current health problems is an urgent requirement .
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-14-9-12(17-16(20)11-6-8-22-10-11)4-5-13(14)18-7-2-3-15(18)19/h4-6,8-10H,2-3,7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZZVUFLTFFVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CSC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(tert-butyl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2784372.png)

![cyclopropyl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2784377.png)



![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2784383.png)
![6-Methyl-3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2784384.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2784387.png)

![6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2784390.png)
